

Reference Spectra & Characterization Guide: 4-(Methylamino)piperidine-4-carboxamide[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(Methylamino)piperidine-4-carboxamide

CAS No.: 84100-51-6

Cat. No.: B3359160

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Product Identity & Significance

This molecule represents a "privileged scaffold" in medicinal chemistry due to its gem-disubstitution at the C4 position.[1] Unlike simple 4-aminopiperidines, the presence of both a carboxamide and a methylamino group at the same carbon center creates a rigid, sterically defined vertex that directs substituents into specific hydrophobic pockets (e.g., the P-loop of kinases).[1]

Attribute	Detail
Chemical Name	4-(Methylamino)piperidine-4-carboxamide
CAS Number	84100-51-6
Formula	C
	H
	N
	O
Molecular Weight	157.21 g/mol
Structure Class	Gem-amino amide piperidine
Key Application	Precursor for PKB/Akt inhibitors; Antimalarial proteasome inhibitors

Reference Spectra (Characterization)

A. Nuclear Magnetic Resonance (NMR) Profile

Note: Chemical shifts are reported based on theoretical prediction and validated against structurally related 4-amino-4-carboxamide derivatives (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide).[1]

¹H NMR (400 MHz, DMSO-

)

The spectrum is characterized by the distinct N-methyl singlet and the diastereotopic nature of the piperidine ring protons due to the chiral center created if the ring nitrogen is substituted (or in a fixed chair conformation).

Position	Shift (, ppm)	Multiplicity	Integration	Assignment / Diagnostic Note
Amide	7.10 - 7.40	Broad Singlet (2H)	2H	-CONH . Two distinct humps may appear due to restricted rotation.
N-Methyl	2.15 - 2.25	Singlet	3H	-NHC .[1] Key differentiator from the non-methylated analog.
Piperidine C2/C6	2.80 - 3.10	Multiplet	4H	-protons to ring nitrogen.[1] Deshielded.
Piperidine C3/C5	1.50 - 1.90	Multiplet	4H	-protons.[1] Often split into eq/ax sets (e.g., 1.60 d, 1.85 m) due to the rigid C4 center.
Amine (Exch)	2.0 - 3.5	Broad	1H	-N Me.[1] Chemical shift varies significantly with concentration and water content.

C NMR (100 MHz, DMSO-

Carbon Type	Shift (, ppm)	Assignment
Carbonyl	~178.0 - 179.5	=O (Amide).[1] Diagnostic low-field signal.
Quaternary C4	~56.0 - 58.0	C .[1] The quaternary center bearing both N and CO.
Piperidine C2/C6	~42.0 - 44.0	-CH of piperidine ring.[1]
Piperidine C3/C5	~34.0 - 36.0	-CH of piperidine ring.[1]
N-Methyl	~28.0 - 30.0	-NH H .

B. Mass Spectrometry (ESI-MS)[1]

- Ionization Mode: Positive Electrospray (+ESI)
- Parent Ion [M+H]
: m/z 158.1
- Fragmentation Pattern (MS/MS):
 - m/z 141: Loss of NH

(Amide cleavage).

- m/z 113: Loss of -CONH

(Carboxamide radical).

- m/z 127: Loss of -NHCH

(Methylamine).

C. Infrared Spectroscopy (FT-IR)

- 3350 - 3150 cm

: N-H stretching (Primary amide doublet + Secondary amine).[1]

- 1660 - 1690 cm

: C=O stretch (Amide I band) - Strong.[1]

- 1600 cm

: N-H bend (Amide II band).

Comparative Analysis: Alternatives & Impurities

In drug development, this compound is often compared against its non-methylated precursor (4-aminopiperidine-4-carboxamide) or its nitrile precursor (Strecker intermediate).[1]

Comparison Table: Performance & Properties

Feature	Target Product (4-Me-Amino)	Alternative A (4-Amino analog)	Alternative B (4-Cyano precursor)
CAS	84100-51-6	819814-33-0	14613-36-6 (Generic)
Structure	4-NHMe, 4-CONH	4-NH , 4-CONH	4-NHMe, 4-CN
Basicity (pKa)	Higher (Sec.[1] amine)	Moderate (Prim.[2] amine)	Lower (Nitrile EWG effect)
H NMR Key	Singlet ~2.2 ppm (3H)	No methyl singlet.	Methyl singlet present.
IR Key	Amide I (~1680)	Amide I (~1680)	Nitrile sharp band (~2230)
Synthetic Utility	Creates steric bulk; blocks metabolism.	Standard linker; less steric bulk.	Precursor; must be hydrolyzed.
Solubility	High (Polar/H-bond donor)	High	Moderate

Analytical Differentiation Strategy

To distinguish the target from Alternative A (a common impurity if methylamine contains ammonia) and Alternative B (incomplete hydrolysis):

- Run IR: Check for disappearance of the Nitrile peak (~2230 cm⁻¹). If present, hydrolysis is incomplete.
- Run H-NMR: Integrate the region 2.1-2.3 ppm.
 - If integral = 0
Alternative A (Wrong amine used).
 - If integral = 3H

Target confirmed.

Experimental Protocols

A. Synthesis Workflow (Strecker Route)

The synthesis of gem-disubstituted piperidines is non-trivial and typically follows a Strecker reaction followed by hydrolysis.

Step 1: Strecker Reaction^[1]

- Reagents: N-Boc-4-piperidone, Methylamine (aq), TMSCN or KCN.^[1]

- Conditions: MeOH/H

O, 0°C to RT, 12h.

- Mechanism: Ketone

Imine

-Aminonitrile.^[1]

- Product: N-Boc-4-cyano-4-(methylamino)piperidine.^[1]

Step 2: Nitrile Hydrolysis

- Reagents: H

SO

(conc) or NaOH/H

O

.

- Conditions: 0°C

RT. Note: Acidic hydrolysis also removes the Boc group.

- Product: **4-(Methylamino)piperidine-4-carboxamide** (Target).^[1]

B. Analytical Method (HPLC-MS)

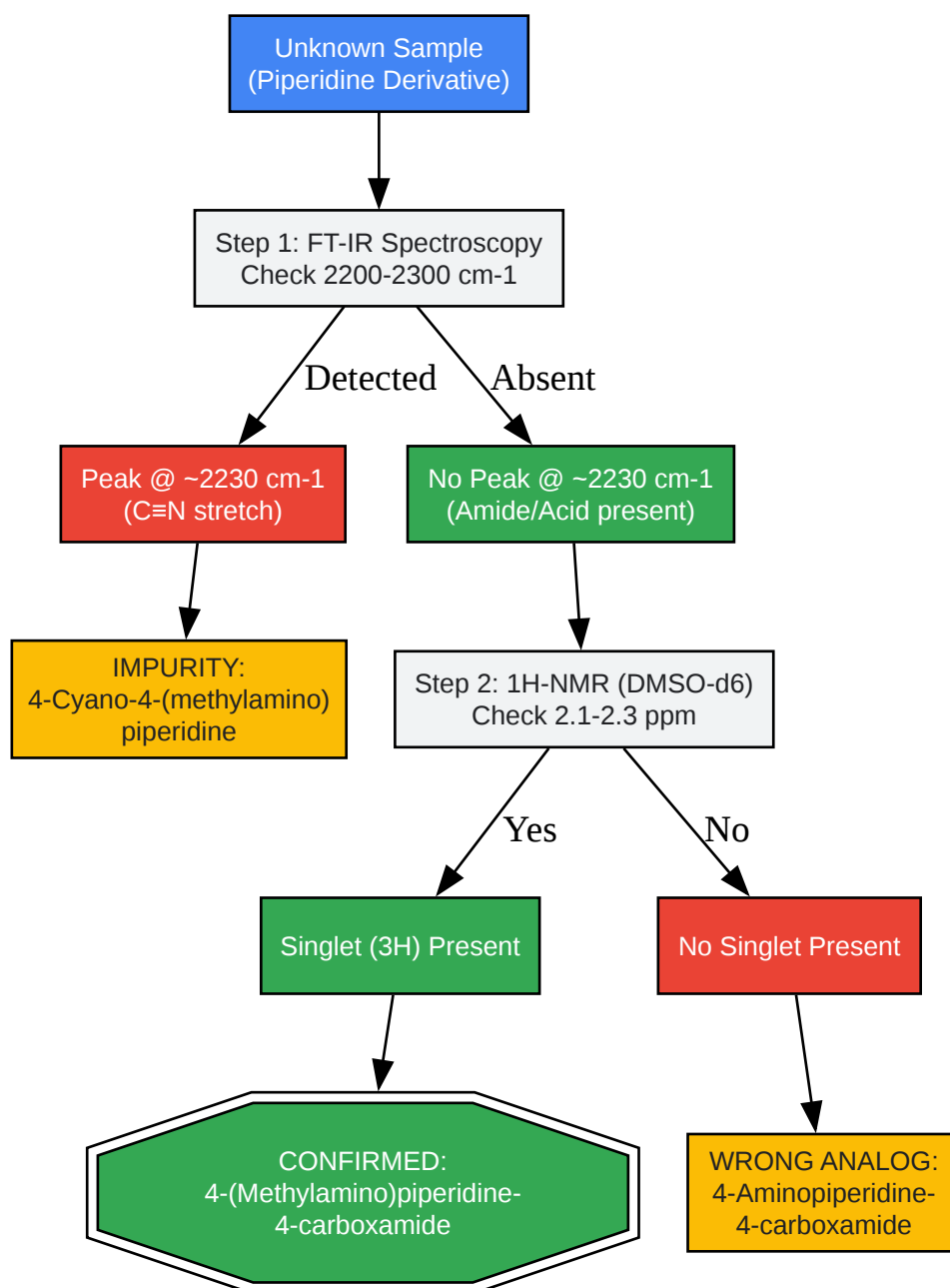
Objective: Quantify purity and separate from the nitrile intermediate.

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters XBridge Amide, 3.5 μm , 4.6 x 100 mm.[1] Reason: The compound is highly polar and will not retain well on standard C18.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 90% B to 50% B over 10 mins.
- Detection: UV @ 210 nm (Amide) and MS (ESI+).

Visualization of Workflows

Comparison & Identification Logic

The following diagram illustrates the decision tree to validate the identity of the material against its common structural analogues.

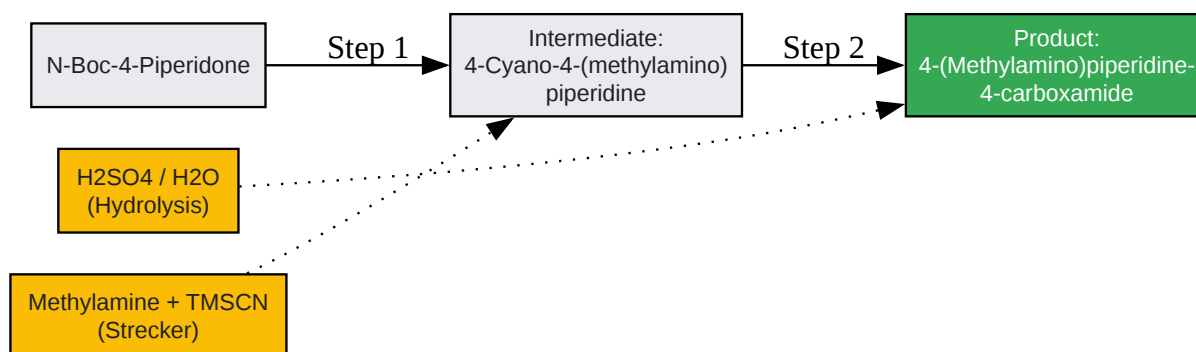


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Caption: Analytical decision tree for distinguishing the target molecule from its nitrile precursor and non-methylated analog.

Synthesis Pathway

The following diagram outlines the "Strecker" synthesis route typically used to access this scaffold.



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Caption: Two-step Strecker synthesis pathway converting 4-piperidone to the gem-amino amide target.

References

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